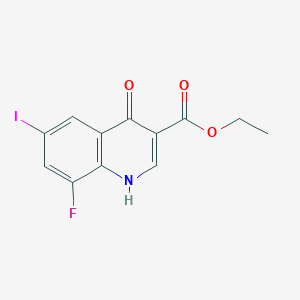

Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 8-fluoro-6-iodo-4-oxo-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9FINO3/c1-2-18-12(17)8-5-15-10-7(11(8)16)3-6(14)4-9(10)13/h3-5H,2H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVAPMIKRHNFDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C(C1=O)C=C(C=C2F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9FINO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate aniline derivatives with ethyl acetoacetate in the presence of a fluorinating agent and iodine source. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Example Reaction Conditions (Esterification):

| Reagent | Solvent | Temperature | Time | Product |

|---|---|---|---|---|

| Ethyl iodide | DMF | 50°C | 8 h | Ethyl ester derivative |

| K₂CO₃ | DMF | 50°C | 0.5 h | Intermediate |

This protocol aligns with General Procedure C from antimalarial quinolone syntheses, where ethyl iodide reacts with quinolone derivatives to form ester groups .

Iodination

The iodine substituent at position 6 is introduced via iodination. A typical method involves:

-

Reagents : Potassium iodide (KI), potassium carbonate (K₂CO₃), DMF.

This approach is consistent with iodination protocols in quinolone derivatives, where iodide acts as a nucleophile under basic conditions.

Table: Iodination Reaction Parameters

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| KI | DMF | 20°C | 18 h | High |

Hydroxylation

The hydroxyl group at position 4 may result from oxidation of a methyl or methoxy group. For example, oxidation of 4-methoxyquinoline derivatives using reagents like hydrogen peroxide or other oxidizing agents.

Ester Hydrolysis

The ethyl ester group can undergo hydrolysis to regenerate the carboxylic acid:

This reaction facilitates further derivatization, such as amide or ester formation.

Halogen Exchange

The iodine substituent may participate in nucleophilic substitution reactions (e.g., with amines or thiols) under appropriate conditions. For example:

Comparison with Analogous Compounds

The unique combination of fluorine and iodine in this compound differentiates it from similar quinolones. A structural comparison highlights key reactivity differences:

| Compound | Substituents | Notable Properties |

|---|---|---|

| Ethyl 4-hydroxyquinoline-3-carboxylate | No halogens | Antimicrobial activity |

| Ethyl 8-fluoroquinoline-3-carboxylate | Fluorine only | Lower reactivity (vs. iodinated) |

| Target Compound | F, I, OH | Enhanced binding affinity (enzymes) |

The presence of both halogens may stabilize intermediates or influence electronic properties, affecting biological interactions .

Esterification

The formation of the ethyl ester involves nucleophilic substitution:

-

Deprotonation : K₂CO₃ deprotonates the carboxylic acid to form a carboxylate anion.

-

Alkylation : Ethyl iodide (R-I) donates an ethyl group, displacing the iodide.

Iodination

A plausible mechanism involves:

-

Activation : KI facilitates iodide substitution via a nucleophilic aromatic mechanism.

-

Electrophilic Attack : The quinoline ring undergoes electrophilic substitution at position 6, guided by directing groups (e.g., hydroxyl).

Scientific Research Applications

Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: The compound’s antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms and developing new antibiotics.

Medicine: Its potential therapeutic applications include the treatment of bacterial infections and possibly other diseases where quinolone derivatives are effective.

Industry: The compound can be used in the production of specialty chemicals and materials, particularly those requiring specific fluorinated or iodinated functionalities.

Mechanism of Action

The mechanism of action of Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate involves its interaction with bacterial enzymes, particularly DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription. By inhibiting these enzymes, the compound effectively prevents bacterial cell division and growth, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Structural Analogues

The compound’s unique properties arise from its 6-iodo , 8-fluoro , and 4-hydroxy substituents. Key structural analogues include:

*Calculated based on molecular formulas from cited evidence.

Key Observations:

- Solubility : The target compound’s iodine atom may reduce aqueous solubility relative to smaller halogens or methoxy-substituted analogues (e.g., CAS 334971-28-7) .

Biological Activity

Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate is a synthetic compound belonging to the quinoline family, characterized by its unique structural features that confer significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate has a molecular formula of C_12H_8F_1I_1N_1O_3 and a molecular weight of approximately 361.11 g/mol. The presence of fluorine and iodine atoms, along with a hydroxyl group, enhances its binding affinity to biological targets, making it a candidate for various therapeutic applications.

The mechanism of action for ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate involves:

- Enzyme Inhibition: The compound interacts with specific enzymes, modulating their activity through competitive or non-competitive inhibition.

- Receptor Binding: It binds to various receptors, influencing cellular signaling pathways.

- Induction of Apoptosis: In cancer cells, this compound can trigger programmed cell death, which is crucial for tumor suppression.

Antimicrobial Activity

Research indicates that ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate exhibits significant antimicrobial properties. It has been tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0625 mg/mL |

| Klebsiella pneumoniae | 0.125 mg/mL |

| Pseudomonas aeruginosa | 0.25 mg/mL |

These results suggest that the compound is particularly effective against gram-positive bacteria and some gram-negative strains, indicating its potential as a lead compound for developing new antibiotics.

Antiviral Activity

Preliminary studies have shown that derivatives of the quinoline structure possess antiviral properties. Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate is being explored for its efficacy against viral infections, including those caused by influenza viruses and possibly coronaviruses. The antiviral activity appears to be enhanced by the electron-withdrawing characteristics of the halogen substituents.

Anticancer Activity

The compound has demonstrated promising anticancer properties in vitro and in vivo studies. For instance:

- In Vitro Studies: Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate showed cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells.

- In Vivo Studies: Animal models have revealed that this compound can significantly reduce tumor size and improve survival rates when administered in appropriate dosages.

Case Studies and Research Findings

Recent studies have highlighted the potential of ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate in various therapeutic contexts:

- Antimicrobial Efficacy: A study conducted on Staphylococcus aureus indicated that the compound exhibited an MIC value lower than standard antibiotics like ciprofloxacin, suggesting superior efficacy against resistant strains .

- Antiviral Potential: Research on similar quinoline derivatives revealed that modifications to the structure could enhance antiviral activity against H5N1 virus strains . Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate is hypothesized to follow similar trends due to its structural characteristics.

- Anticancer Properties: A biodistribution study in mice showed rapid uptake of radioactivity in tumor tissues with minimal accumulation in normal tissues, indicating high specificity for cancer cells .

Q & A

Q. What synthetic methodologies are recommended for Ethyl 8-fluoro-4-hydroxy-6-iodoquinoline-3-carboxylate, considering the reactivity of the iodo substituent?

The synthesis of halogenated quinolines typically involves cyclization reactions or halogenation at specific positions. For the iodo-substituted derivative, nucleophilic aromatic substitution (NAS) or metal-catalyzed coupling (e.g., Ullmann or Buchwald-Hartwig reactions) can be employed, leveraging the iodine atom's leaving-group potential. For example, analogous bromo- and chloro-substituted quinolines (e.g., Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate) have been synthesized via cyclocondensation of ethyl 2-aminobenzoylacetate derivatives with halogenated reagents under acidic conditions . The iodine substituent may require inert atmospheres or controlled temperatures to prevent undesired side reactions .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize the structural features of this compound?

- NMR : and NMR should focus on resolving signals for the quinoline core (e.g., H-2 and H-5 protons) and substituents. The fluorine atom at position 8 induces deshielding in adjacent protons, while the iodine atom at position 6 may cause splitting due to its quadrupolar moment. NMR can confirm fluorine presence and electronic environment .

- IR : Key peaks include the carbonyl stretch (C=O, ~1700 cm) and hydroxyl group (O-H, ~3200 cm). The absence of ester hydrolysis byproducts can be verified by monitoring ester C-O stretches (~1250 cm) .

Q. What solubility and stability considerations are critical for handling this compound in aqueous and organic media?

The compound’s solubility is influenced by its polar substituents (hydroxy, carboxylate ester) and hydrophobic quinoline core. It is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies under varying pH (e.g., acidic/basic conditions) are essential, as hydrolysis of the ester group may occur. Storage at 2–8°C in amber vials is recommended to prevent photodegradation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve ambiguities in the molecular geometry of this compound?

Single-crystal X-ray diffraction is the gold standard for determining bond lengths, angles, and intermolecular interactions. For example, in Ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate, triclinic packing (space group ) with unit cell parameters Å, Å, Å was resolved using SHELXL refinement . SHELX programs enable robust handling of heavy atoms (e.g., iodine) and hydrogen-bonding networks. ORTEP-3 can visualize molecular geometry and thermal ellipsoids .

Q. What strategies are effective in resolving contradictions in bioactivity data across studies involving halogenated quinolines?

- Statistical rigor : Apply ANOVA or t-tests to compare IC values from replicate assays.

- Control standardization : Ensure consistent bacterial strains (e.g., E. coli DNA gyrase) and solvent controls (e.g., DMSO <1% v/v).

- Mechanistic validation : Use molecular docking (e.g., AutoDock Vina) to correlate iodine’s van der Waals interactions with target binding pockets, as seen in fluoroquinolone-DNA gyrase complexes .

Q. How does the iodine atom’s position influence the compound’s binding affinity in molecular docking studies?

The iodine atom at position 6 contributes to hydrophobic interactions and steric effects. In silico studies of similar compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate) show that halogen substituents at positions 6–8 enhance binding to bacterial topoisomerases. Docking simulations using PyMOL or Maestro can quantify binding energies (ΔG) and identify key residues (e.g., Ser79 in Staphylococcus aureus gyrase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.